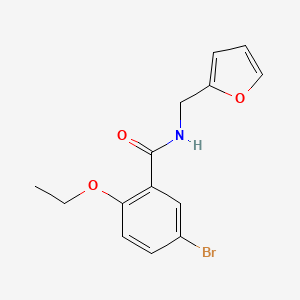
N-(4-chlorophenyl)-3-fluorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-3-fluorobenzenesulfonamide, commonly known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. It has been extensively studied for its potential therapeutic applications in cystic fibrosis, a genetic disorder that affects the lungs, pancreas, and other organs. CFTRinh-172 has also been used as a research tool to investigate the physiological and biochemical functions of CFTR.
作用機序
N-(4-chlorophenyl)-3-fluorobenzenesulfonamideinh-172 acts as a reversible inhibitor of N-(4-chlorophenyl)-3-fluorobenzenesulfonamide by binding to the cytoplasmic regulatory domain of the protein. It prevents the opening of the chloride channel by stabilizing the closed state of this compound. This inhibition leads to a decrease in chloride secretion and an increase in sodium absorption, resulting in a decrease in the volume of airway surface liquid and a decrease in mucus viscosity.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-3-fluorobenzenesulfonamideinh-172 has been shown to have several biochemical and physiological effects, including inhibition of this compound-mediated chloride secretion, reduction in mucus viscosity, and improvement in lung function. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines.
実験室実験の利点と制限
N-(4-chlorophenyl)-3-fluorobenzenesulfonamideinh-172 has several advantages as a research tool, including its specificity for N-(4-chlorophenyl)-3-fluorobenzenesulfonamide, its reversible inhibition, and its ability to inhibit this compound in various cell types. However, it also has some limitations, including its potential off-target effects, its potential toxicity, and its limited solubility in aqueous solutions.
将来の方向性
N-(4-chlorophenyl)-3-fluorobenzenesulfonamideinh-172 has several potential future directions for research and therapeutic applications. One direction is to develop more potent and selective N-(4-chlorophenyl)-3-fluorobenzenesulfonamide inhibitors that can be used as drugs for cystic fibrosis and other related diseases. Another direction is to investigate the role of this compound in other physiological and pathological conditions, such as cancer and inflammation. Additionally, N-(4-chlorophenyl)-3-fluorobenzenesulfonamideinh-172 can be used as a tool to study the structure and function of this compound and to develop new therapies for cystic fibrosis and related diseases.
Conclusion
In summary, N-(4-chlorophenyl)-3-fluorobenzenesulfonamideinh-172 is a small molecule inhibitor of this compound that has been extensively studied for its potential therapeutic applications in cystic fibrosis and as a research tool to investigate the physiological and biochemical functions of this compound. It has several advantages and limitations as a research tool, and several potential future directions for research and therapeutic applications.
合成法
N-(4-chlorophenyl)-3-fluorobenzenesulfonamideinh-172 can be synthesized using a multi-step process starting from 4-chlorobenzenesulfonyl chloride and 3-fluorobenzenamine. The synthesis involves several chemical reactions, including nucleophilic substitution, diazotization, and sulfonation. The final product is obtained after purification and characterization using various analytical techniques.
科学的研究の応用
N-(4-chlorophenyl)-3-fluorobenzenesulfonamideinh-172 has been widely used in scientific research to investigate the role of N-(4-chlorophenyl)-3-fluorobenzenesulfonamide in various physiological and pathological conditions. It has been shown to inhibit this compound-mediated chloride secretion in various cell types, including airway epithelial cells, intestinal epithelial cells, and sweat gland cells. This inhibition has been used to study the pathophysiology of cystic fibrosis and other related diseases.
特性
IUPAC Name |
N-(4-chlorophenyl)-3-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNO2S/c13-9-4-6-11(7-5-9)15-18(16,17)12-3-1-2-10(14)8-12/h1-8,15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZLJZZVJXPXIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-N-cyclohexylhydrazinecarbothioamide](/img/structure/B5811522.png)

![2-(2-furoyl)-3H-benzo[f]chromen-3-one](/img/structure/B5811539.png)








![N'-[(5-bromo-2-thienyl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5811595.png)
![6-acetyl-2-(4-hydroxy-2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5811596.png)
![N-(2-furylmethyl)-2-[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5811606.png)